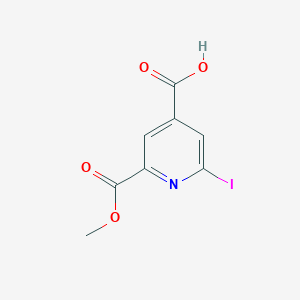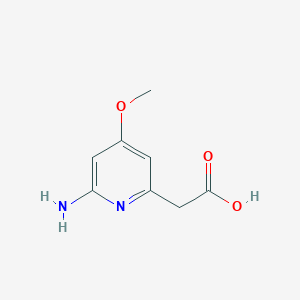
2-Fluoro-5-propionylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-propionylbenzonitrile: is an organic compound with the molecular formula C10H8FNO It is a derivative of benzonitrile, characterized by the presence of a fluorine atom at the second position and a propionyl group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-propionylbenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with benzonitrile as the starting material.
Propionylation: The propionyl group can be introduced via Friedel-Crafts acylation using propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above but optimized for higher yields and efficiency. The choice of solvents, temperature control, and purification techniques are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-propionylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The propionyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products:
Substitution: 2-Methoxy-5-propionylbenzonitrile.
Reduction: 2-Fluoro-5-propionylaniline.
Oxidation: 2-Fluoro-5-carboxybenzonitrile.
Scientific Research Applications
Chemistry: 2-Fluoro-5-propionylbenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of benzonitrile derivatives. It may also serve as a building block for the synthesis of biologically active molecules.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-propionylbenzonitrile depends on its specific application. In general, the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets. The propionyl group can also play a role in modulating the compound’s lipophilicity and binding affinity to target proteins or enzymes.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites.
Receptor Binding: It may interact with receptors on cell surfaces, modulating signal transduction pathways.
Metabolic Pathways: The presence of fluorine can affect the metabolic pathways of the compound, leading to unique pharmacokinetic properties.
Comparison with Similar Compounds
2-Fluoro-5-formylbenzonitrile: Similar structure but with a formyl group instead of a propionyl group.
2-Fluoro-5-methylbenzonitrile: Similar structure but with a methyl group instead of a propionyl group.
2-Fluoro-5-acetylbenzonitrile: Similar structure but with an acetyl group instead of a propionyl group.
Uniqueness: 2-Fluoro-5-propionylbenzonitrile is unique due to the presence of both fluorine and propionyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C10H8FNO |
|---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
2-fluoro-5-propanoylbenzonitrile |
InChI |
InChI=1S/C10H8FNO/c1-2-10(13)7-3-4-9(11)8(5-7)6-12/h3-5H,2H2,1H3 |
InChI Key |
SKPZNDCMGADSKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [4-(difluoromethoxy)phenyl]acetate](/img/structure/B14859897.png)

![(10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,7-dione](/img/structure/B14859921.png)
![2-(3-Fluorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14859927.png)

![{[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]amino}thiourea](/img/structure/B14859938.png)
![2-[(2-amino-3-methylbutanoyl)amino]-N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B14859940.png)

![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14859953.png)





